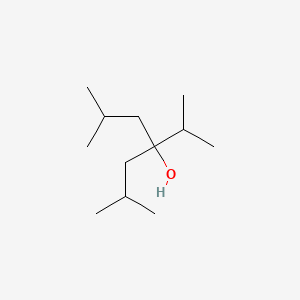
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol is an organic compound with the molecular formula C12H26O It is a branched-chain alcohol, characterized by the presence of two methyl groups and an isopropyl group attached to the heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(1-methylethyl)-4-heptanol typically involves the alkylation of a suitable precursor, such as 2,6-dimethylheptan-4-one, followed by reduction. One common method is the Grignard reaction, where 2,6-dimethylheptan-4-one reacts with isopropylmagnesium bromide to form the corresponding alcohol. The reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions to achieve efficient conversion to the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: 2,6-Dimethyl-4-(1-methylethyl)heptan-4-one or 2,6-Dimethyl-4-(1-methylethyl)heptanoic acid.
Reduction: 2,6-Dimethyl-4-(1-methylethyl)heptane.
Substitution: 2,6-Dimethyl-4-(1-methylethyl)-4-heptyl chloride or bromide.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-(1-methylethyl)-4-heptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the hydrophobic alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-4-(1-methylethyl)heptane: Lacks the hydroxyl group, making it less reactive in oxidation and substitution reactions.
2,6-Dimethyl-4-(1-methylethyl)heptan-4-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2,6-Dimethyl-4-(1-methylethyl)heptanoic acid: Contains a carboxyl group, making it more acidic and suitable for different chemical transformations.
Uniqueness
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both methyl and isopropyl groups enhances its hydrophobicity, while the hydroxyl group provides a site for hydrogen bonding and reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C12H26O |
|---|---|
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
2,6-dimethyl-4-propan-2-ylheptan-4-ol |
InChI |
InChI=1S/C12H26O/c1-9(2)7-12(13,11(5)6)8-10(3)4/h9-11,13H,7-8H2,1-6H3 |
Clé InChI |
MRVUYQAVPDEPRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(C)C)(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


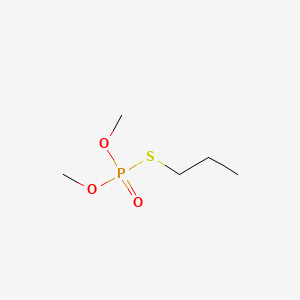
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)

![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
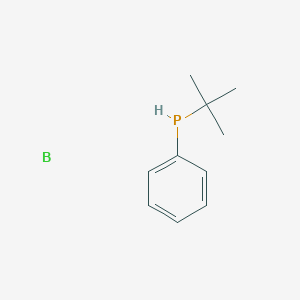
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)
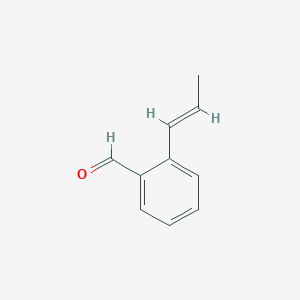

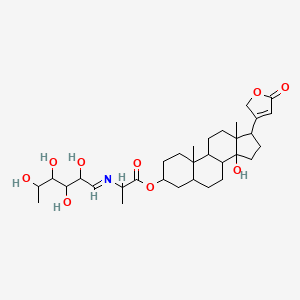
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
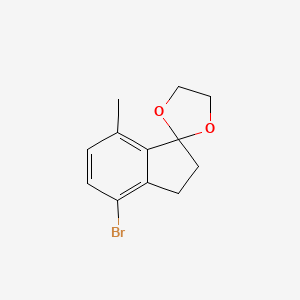
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
